molecular formula C16H17N3O3S B2712708 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 2097891-60-4

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2712708
CAS No.: 2097891-60-4
M. Wt: 331.39
InChI Key: FWYUWIMYFGLEIS-UHFFFAOYSA-N
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Description

N-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a benzo[b]thiophene core linked to a substituted pyrazole carboxamide via a hydroxyethyl chain. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where aromatic stacking and hydrogen bonding are critical .

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-19-8-11(16(18-19)22-2)15(21)17-7-13(20)12-9-23-14-6-4-3-5-10(12)14/h3-6,8-9,13,20H,7H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYUWIMYFGLEIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC(C2=CSC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: m-CPBA, hydrogen peroxide (H2O2)

    Reducing Agents: LiAlH4, sodium borohydride (NaBH4)

    Nucleophiles: Halides, amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Ethers, thioethers

Mechanism of Action

The mechanism by which N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide exerts its effects depends on its interaction with molecular targets. The benzo[b]thiophene moiety can interact with aromatic residues in proteins, while the hydroxyethyl group can form hydrogen bonds with active site residues. The pyrazole ring can participate in π-π stacking interactions, enhancing binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Core Heterocycles and Substituents
  • Benzo[b]thiophene Derivatives: Compound (I): (Z)-5-[2-(Benzo[b]thiophen-2-yl)-1-(3,5-dimethoxyphenyl)ethenyl]-1H-tetrazole () shares the benzothiophene core but replaces the pyrazole with a tetrazole ring. The 3,5-dimethoxyphenyl group introduces steric bulk and hydrogen-bonding capacity, differing from the target compound’s hydroxyethyl-pyrazole chain . Compound 4g (): N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide substitutes benzothiazole for benzothiophene and incorporates a thiazolidinone ring. The 4-chlorophenyl group enhances lipophilicity compared to the target’s methoxy-pyrazole .
  • Pyrazole Carboxamides: 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide () shares the pyrazole carboxamide backbone but lacks the benzothiophene moiety.
Key Structural Parameters
Compound Core Structure Substituents Planarity (RMS Deviation) Dihedral Angles (°)
Target Compound Benzo[b]thiophene + Pyrazole 3-Methoxy, 1-methyl, hydroxyethyl N/A N/A
(I) () Benzo[b]thiophene + Tetrazole 3,5-Dimethoxyphenyl 0.0084 Å 88.81–88.92 (tetrazole vs. benzothiophene)
4g () Benzothiazole + Thiazolidinone 4-Chlorophenyl N/A N/A

Pharmacological and Physicochemical Properties

  • Target Compound: The hydroxyethyl chain may improve solubility, while the 3-methoxy group on pyrazole could enhance metabolic stability. No direct bioactivity data is provided.
  • Dihedral angles >60° between tetrazole and benzothiophene suggest conformational flexibility .
  • Compound 4g (): Thiazolidinone derivatives exhibit antimicrobial activity, attributed to the 4-chlorophenyl group’s electron-withdrawing effects .
Bioactivity Insights
Compound Proposed Activity Structural Basis Reference
Target Compound Undetermined (hypothetical) Pyrazole carboxamide for kinase inhibition
(I) () Anticancer Tetrazole H-bonding, planar stacking
4g () Antimicrobial Thiazolidinone + halogenated aryl

Biological Activity

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes:

  • A benzo[b]thiophene moiety that contributes to its biological activity.
  • A hydroxyethyl group that may enhance solubility and biological interactions.
  • A methoxy group that can influence pharmacokinetics and receptor interactions.
  • A pyrazole ring, known for various biological activities.

Inhibition of Enzymatic Activity

Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes involved in metabolic pathways. For instance, sulfonamides, a related class, inhibit bacterial dihydropteroate synthase, affecting folic acid synthesis pathways and thereby inhibiting bacterial growth.

Antioxidant Properties

Studies on thieno[2,3-c]pyrazole compounds have shown that they exhibit antioxidant properties, protecting cells from oxidative damage. This suggests potential applications in mitigating toxicity from environmental pollutants like nonylphenol in aquatic species such as Clarias gariepinus (African catfish) .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Similar compounds have demonstrated effectiveness against various bacterial strains by disrupting metabolic processes essential for bacterial survival. The inhibition of folic acid synthesis is a common mechanism among these agents.

Cytotoxicity and Selectivity

Research indicates that certain derivatives exhibit selective cytotoxicity against cancer cells while sparing normal cells. For instance, studies comparing the cytotoxic effects of novel compounds to doxorubicin showed lower toxicity towards normal lung fibroblast cells (WI38), indicating a favorable safety profile for potential therapeutic applications .

Case Study 1: Antioxidant Activity in Aquatic Species

A study involving thieno[2,3-c]pyrazole compounds demonstrated their efficacy as antioxidants against 4-nonylphenol toxicity in Clarias gariepinus. The erythrocyte alterations observed in treated fish were significantly reduced compared to control groups, highlighting the protective effects of these compounds against oxidative stress .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to explore the interactions between this compound and target enzymes such as carbonic anhydrase XII. These studies provide insights into the binding affinities and potential inhibitory effects of the compound on relevant biological targets .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntioxidantProtection against oxidative damage
CytotoxicitySelective toxicity towards cancer cells
Enzyme InhibitionCompetitive inhibition of metabolic enzymes

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from benzo[b]thiophene and pyrazole precursors. Key steps include:

  • Nucleophilic substitution for introducing the hydroxyethyl group (controlled at 60–80°C in THF or DMF).
  • Amide coupling using carbodiimide agents (e.g., EDC/HOBt) to attach the pyrazole-carboxamide moiety, monitored via TLC .
  • Solvent selection (e.g., ethanol, THF) and temperature optimization (e.g., reflux at 80°C) are critical for minimizing byproducts. Purity is confirmed via HPLC (>95%) and NMR .

Q. How is the compound structurally characterized, and what spectroscopic techniques are most reliable for confirming its configuration?

  • Methodological Answer :

  • 1H/13C NMR resolves aromatic protons (δ 7.2–8.1 ppm for benzo[b]thiophene) and methoxy groups (δ 3.8–4.0 ppm).
  • High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 415.12).
  • X-ray crystallography (where feasible) validates the 3D conformation of the hydroxyethyl-thiophene linkage .

Q. What preliminary biological screening data exist for this compound, and how are assays designed to evaluate its activity?

  • Methodological Answer : Early studies focus on enzyme inhibition (e.g., kinase assays) and cell viability (MTT assays in cancer lines).

  • Dose-response curves (0.1–100 µM) are generated with triplicate replicates.
  • Positive controls (e.g., staurosporine for kinases) and statistical validation (p < 0.05) are mandatory .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for analogs of this compound?

  • Methodological Answer : Discrepancies often arise from substituent effects (e.g., methoxy vs. ethoxy groups) or assay variability . Strategies include:

  • Meta-analysis of IC50 values across studies (e.g., comparing thiophene vs. furan analogs ).
  • Structural-activity relationship (SAR) modeling to identify critical functional groups (e.g., hydroxyethyl’s role in solubility vs. activity ).
  • Standardized protocols for cell lines (e.g., ATCC-certified HepG2) to reduce inter-lab variability .

Q. What computational approaches are effective for predicting the compound’s reactivity and binding modes?

  • Methodological Answer :

  • Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) of the pyrazole-thiophene core .
  • Molecular docking (AutoDock Vina) screens against target proteins (e.g., EGFR kinase), validated by MD simulations (>50 ns trajectories) .
  • Machine learning (e.g., QSAR models) prioritizes synthetic targets based on historical bioactivity data .

Q. How can reaction kinetics be experimentally analyzed to optimize the synthesis of this compound?

  • Methodological Answer :

  • In situ FTIR monitors real-time amide bond formation (e.g., carbonyl peak at 1650 cm⁻¹).
  • Arrhenius plots determine activation energy (Ea) for key steps (e.g., cyclization), guiding temperature adjustments .
  • DoE (Design of Experiments) models multifactorial effects (e.g., solvent polarity × catalyst loading) to maximize yield .

Data Contradiction Analysis

Q. Why do some studies report divergent solubility profiles for this compound?

  • Methodological Answer : Solubility discrepancies stem from polymorphism or crystallization conditions . Mitigation involves:

  • Powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous forms.
  • Solubility parameter calculations (Hansen parameters) to match solvents (e.g., DMSO vs. aqueous buffers) .

Q. How should researchers address conflicting cytotoxicity data in primary vs. metastatic cell lines?

  • Methodological Answer : Differences may reflect tumor heterogeneity or metabolic variability . Solutions include:

  • Single-cell RNA sequencing to profile target expression in subpopulations.
  • 3D spheroid models to mimic in vivo conditions better than monolayer cultures .

Methodological Tables

Key Reaction Optimization Parameters Impact on Yield/Purity Reference
Solvent polarity (e.g., THF vs. ethanol)Higher polarity reduces byproducts
Catalyst (e.g., Pd/C vs. CuI)Affects coupling efficiency
Temperature gradient (ramp vs. isothermal)Controls reaction kinetics
Spectroscopic Benchmarks Key Peaks/Features Reference
1H NMR (DMSO-d6)δ 2.5–3.0 (CH3, pyrazole)
IR (KBr)1680 cm⁻¹ (amide C=O)
HRMS[M+H]+ = 415.12 (calc.)

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